molecular formula C12H12N2O4 B13130354 Methyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate

Methyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate

Cat. No.: B13130354
M. Wt: 248.23 g/mol
InChI Key: IGMGBRBZHKUTLK-UHFFFAOYSA-N
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Description

Methyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate is an organic compound with the molecular formula C12H11NO4 It is a derivative of cyanoacetic acid and is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate typically involves the following steps:

    Protection of the Amino Group: The amino group of cyanoacetic acid is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine. This step forms the benzyloxycarbonyl-protected amino group.

    Esterification: The protected amino group is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and high yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxycarbonyl protecting group can be removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Major Products Formed

    Hydrolysis: Methyl 2-amino-2-cyanoacetate.

    Reduction: Methyl 2-(((benzyloxy)carbonyl)amino)-2-aminopropanoate.

    Substitution: 2-Amino-2-cyanoacetic acid.

Scientific Research Applications

Methyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme inhibitors and as a building block for peptide synthesis.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate involves its reactivity with nucleophiles and electrophiles. The benzyloxycarbonyl protecting group can be selectively removed to expose the amino group, which can then participate in various chemical reactions. The cyano group can undergo nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(((benzyloxy)carbonyl)amino)benzoate: Similar structure but with a benzoate group instead of a cyano group.

    Methyl 2-(((benzyloxy)carbonyl)amino)-2-aminopropanoate: Similar structure but with an amino group instead of a cyano group.

Uniqueness

Methyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate is unique due to the presence of both a cyano group and a benzyloxycarbonyl-protected amino group. This combination allows for selective reactions and makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

methyl 2-cyano-2-(phenylmethoxycarbonylamino)acetate

InChI

InChI=1S/C12H12N2O4/c1-17-11(15)10(7-13)14-12(16)18-8-9-5-3-2-4-6-9/h2-6,10H,8H2,1H3,(H,14,16)

InChI Key

IGMGBRBZHKUTLK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C#N)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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